1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride
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Overview
Description
1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms. This particular compound is characterized by the presence of a chlorophenoxy group attached to a butyl chain, which is further connected to a methylimidazole moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-(4-chlorophenoxy)butane.
Imidazole Formation: The next step involves the reaction of the chlorophenoxy intermediate with 2-methylimidazole under reflux conditions in a suitable solvent like ethanol.
Hydrochloride Salt Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the imidazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation can lead to the formation of imidazole N-oxides.
Scientific Research Applications
1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The chlorophenoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biological processes, leading to its observed effects.
Comparison with Similar Compounds
1-[4-(2-Chlorophenoxy)butyl]imidazole: Similar structure but with a different substitution pattern on the phenoxy group.
1-[4-(4-Chlorophenoxy)butyl]-4-(2-chlorophenyl)piperazine: Contains a piperazine ring instead of an imidazole ring.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar phenoxy group but with different functional groups.
Uniqueness: 1-[4-(4-Chlorophenoxy)butyl]-2-methylimidazole;hydrochloride is unique due to its specific combination of a chlorophenoxy group and a methylimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its hydrochloride salt form further enhances its solubility and stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-2-methylimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c1-12-16-8-10-17(12)9-2-3-11-18-14-6-4-13(15)5-7-14;/h4-8,10H,2-3,9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZFAIPJLDGRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCCOC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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